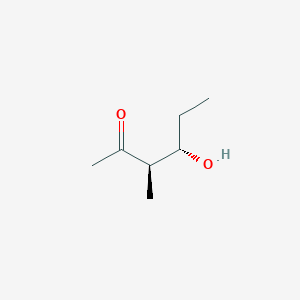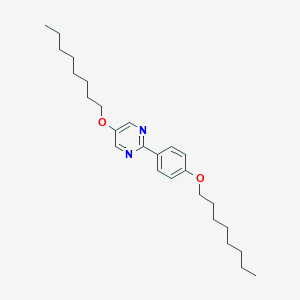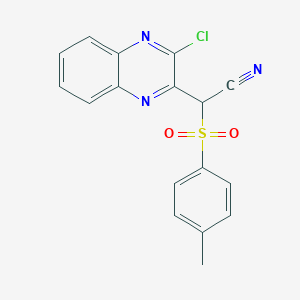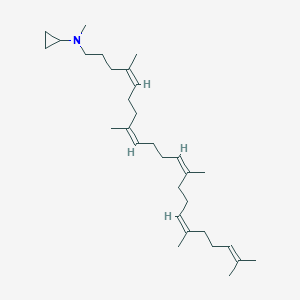
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is a chiral molecule with a unique chemical structure. It is commonly referred to as (R)-Carvone and is widely used in the food and fragrance industry. The molecule has a minty flavor and aroma, making it a popular ingredient in chewing gums, toothpaste, and other oral care products. However, (R)-Carvone has gained significant attention in the scientific research community due to its potential therapeutic properties.
科学研究应用
(R)-Carvone has shown potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. (R)-Carvone has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease. Additionally, (R)-Carvone has been shown to have antimicrobial properties against several bacterial and fungal strains.
作用机制
The mechanism of action of (R)-Carvone is not fully understood. However, several studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the induction of apoptosis in cancer cells.
生化和生理效应
(R)-Carvone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, (R)-Carvone has been shown to reduce pain and inflammation in animal models of arthritis. (R)-Carvone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (R)-Carvone has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
(R)-Carvone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, (R)-Carvone has low toxicity and is well-tolerated in animal models. However, there are also limitations to using (R)-Carvone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of disease or condition being studied.
未来方向
There are several future directions for the study of (R)-Carvone. One potential area of research is the development of (R)-Carvone-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, (R)-Carvone may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (R)-Carvone may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Finally, further research is needed to fully understand the mechanism of action of (R)-Carvone and its potential therapeutic applications.
合成方法
(R)-Carvone is a natural compound found in the essential oils of several plants, including spearmint, caraway, and dill. The most common method of synthesizing (R)-Carvone is through the oxidation of carvone, which is a racemic mixture of (R)-Carvone and (S)-Carvone. The oxidation process can be achieved through several methods, including the use of potassium permanganate or sodium hypochlorite. However, the most efficient method is the use of a chiral catalyst, which selectively oxidizes (S)-Carvone to produce (R)-Carvone.
属性
CAS 编号 |
112294-91-4 |
|---|---|
产品名称 |
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI 键 |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
手性 SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
SMILES |
CCC(C(C)C(=O)C)O |
规范 SMILES |
CCC(C(C)C(=O)C)O |
同义词 |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)